molecular formula C9H13IN2O2 B11806428 Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate CAS No. 1354705-69-3

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate

Cat. No.: B11806428
CAS No.: 1354705-69-3
M. Wt: 308.12 g/mol
InChI Key: KPARSMMZKOZGAK-UHFFFAOYSA-N
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Description

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Mechanism of Action

The mechanism of action of Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the ester group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pyrazole ring’s electronic properties also contribute to its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the combination of the butyl group and the ester functionality, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a member of the pyrazole family, characterized by its unique structural features that include a five-membered ring with two adjacent nitrogen atoms, a methyl ester group, a butyl substituent, and an iodine atom. This compound has garnered attention due to its potential biological activities, which warrant further investigation.

Structural Characteristics

  • Molecular Formula : C10_{10}H12_{12}I N3_{3}O2_{2}
  • Molecular Weight : Approximately 308.12 g/mol
  • Functional Groups :
    • Pyrazole ring
    • Methyl ester
    • Butyl chain
    • Iodine substituent

The presence of the iodine atom is particularly noteworthy as it influences the compound's reactivity and biological interactions compared to its brominated or chlorinated analogs.

Biological Activity Overview

Compounds within the pyrazole family, including this compound, have been studied for various biological activities:

  • Anticancer Properties : Similar pyrazole derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including kinase inhibition and modulation of signaling pathways .
  • Anti-inflammatory Effects : Pyrazole derivatives are often explored for their anti-inflammatory properties, which may be attributed to their ability to inhibit specific enzymes involved in inflammatory processes.
  • Antimicrobial Activity : Some studies suggest that pyrazole compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents .

The mechanism of action for this compound is not yet fully elucidated. However, it is hypothesized that its biological activity may stem from its ability to interact with various biological targets such as enzymes and receptors. The iodine substituent may enhance binding affinity and specificity towards these targets, potentially leading to distinct pharmacological profiles.

Research Findings and Case Studies

Recent studies have highlighted the need for detailed pharmacological investigations into the specific biological activities of this compound:

Table 1: Comparative Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeReference
This compoundAnticancer
Methyl 1-(2-fluoro-4-nitrophenyl)-4-iodo-1H-pyrazole-3-carboxylateAnti-inflammatory
Methyl 1-(2-nitrophenyl)-4-bromo-1H-pyrazole-3-carboxylateAntimicrobial

Case Study: Anticancer Activity

In a study focusing on pyrazole derivatives, compounds similar to this compound were evaluated for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications on the pyrazole ring significantly enhanced inhibitory potency against kinases such as SRC and ABL, suggesting potential applications in cancer therapy .

Future Directions

While initial findings suggest promising biological activities for this compound, further research is necessary to:

  • Elucidate Mechanisms : Detailed studies are needed to understand the specific mechanisms through which this compound exerts its biological effects.
  • Optimize Structure : Investigating structural modifications could lead to more potent derivatives with enhanced therapeutic profiles.
  • Conduct In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for assessing the therapeutic potential and safety profile of this compound.

Properties

CAS No.

1354705-69-3

Molecular Formula

C9H13IN2O2

Molecular Weight

308.12 g/mol

IUPAC Name

methyl 1-butyl-4-iodopyrazole-3-carboxylate

InChI

InChI=1S/C9H13IN2O2/c1-3-4-5-12-6-7(10)8(11-12)9(13)14-2/h6H,3-5H2,1-2H3

InChI Key

KPARSMMZKOZGAK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=C(C(=N1)C(=O)OC)I

Origin of Product

United States

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